molecular formula C8H13NO2 B2582176 1,4,4-Trimethylpiperidine-2,5-dione CAS No. 2377033-55-9

1,4,4-Trimethylpiperidine-2,5-dione

Cat. No.: B2582176
CAS No.: 2377033-55-9
M. Wt: 155.197
InChI Key: YWKAJYIDLOJBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,4-Trimethylpiperidine-2,5-dione is a cyclic imide that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with three methyl groups and two keto groups. It is used in various scientific research applications due to its distinctive chemical properties .

Mechanism of Action

Target of Action

It is known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules to facilitate chemical reactions.

Mode of Action

It is known to be involved in the synthesis of n-methyl imines . This suggests that 1,4,4-Trimethylpiperidine-2,5-dione may interact with its targets by acting as a catalyst, facilitating the conversion of certain compounds into N-methyl imines.

Biochemical Pathways

Given its role in the synthesis of n-methyl imines , it can be inferred that it may affect pathways involving these compounds. N-methyl imines are versatile scaffolds in organic chemistry, suggesting that this compound could potentially influence a wide range of biochemical processes.

Pharmacokinetics

Given its use in organic synthesis , it is likely that its bioavailability and pharmacokinetic properties would depend on the specific conditions of the reaction it is involved in, including factors such as temperature, pH, and the presence of other compounds.

Result of Action

Given its role in the synthesis of n-methyl imines , it can be inferred that its action results in the formation of these compounds, which can have various effects depending on their specific structures and the context in which they are produced.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been suggested that this compound can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits . This suggests that the action of this compound can be optimized by carefully controlling the conditions of the reaction it is involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-trimethylpiperidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,6-trimethyl-4-piperidone with acetic anhydride in the presence of a base, leading to the formation of the desired cyclic imide .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethylpiperidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted piperidine derivatives .

Scientific Research Applications

1,4,4-Trimethylpiperidine-2,5-dione is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,4-Trimethylpiperidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

1,4,4-trimethylpiperidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)4-7(11)9(3)5-6(8)10/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKAJYIDLOJBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(CC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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